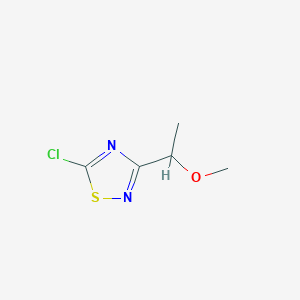

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole

Description

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chlorine atom and a methoxyethyl group

Properties

IUPAC Name |

5-chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2OS/c1-3(9-2)4-7-5(6)10-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXZKWCAVLUHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NSC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with chloroacetyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole has been investigated for its potential as a pharmacophore in drug development. Its biological activity includes:

- Antimicrobial Properties : Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. The chlorine and methoxyethyl substituents enhance the compound's interaction with microbial targets.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

2. Materials Science

The compound is being explored for its utility in synthesizing advanced materials:

- Polymers and Nanomaterials : Due to its unique electronic properties, this compound can serve as a building block for creating polymers with enhanced conductivity and stability.

- Sensors and Catalysts : Its chemical reactivity allows for potential applications in developing sensors for detecting environmental pollutants or as catalysts in organic reactions.

3. Biological Studies

In biochemical assays, the compound serves as a probe to study enzyme interactions and cellular processes:

- Enzyme Inhibition Studies : The ability of this compound to bind to specific enzyme active sites makes it valuable for investigating enzyme kinetics and mechanisms.

- Cellular Pathway Analysis : Research is ongoing to elucidate how this compound affects various signaling pathways within cells, which could lead to insights into disease mechanisms.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-1,2,4-thiadiazole: Lacks the methoxyethyl group, leading to different chemical properties and reactivity.

3-(1-Methoxyethyl)-1,2,4-thiadiazole: Lacks the chlorine atom, affecting its substitution reactions and biological activity.

Uniqueness

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole is unique due to the presence of both the chlorine atom and the methoxyethyl group, which confer specific chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various applications in research and industry.

Biological Activity

5-Chloro-3-(1-methoxyethyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. The biological properties of thiadiazole derivatives stem from their ability to interact with various biological targets, leading to antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₅H₈ClN₃OS

- Molecular Weight : 179.66 g/mol

The presence of chlorine and methoxyethyl groups enhances its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown significant activity against various microbial strains.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Mycobacterium tuberculosis | 18 |

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In a study evaluating the cytotoxicity against MCF-7 breast cancer cells, the compound showed an IC50 value of 0.28 µg/mL, indicating potent growth inhibitory effects. The mechanism involves inducing apoptosis through modulation of apoptotic pathways.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

Furthermore, flow cytometry analysis revealed that treatment with the compound resulted in increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors such as Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also notable. In experimental models, this compound has been shown to reduce inflammation markers significantly.

Experimental Results

In a study assessing the anti-inflammatory effects in a rat model:

The reduction in inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in substituents can enhance or diminish its efficacy:

- Chlorine Substitution : Enhances antimicrobial potency.

- Methoxyethyl Group : Improves lipophilicity and cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.